5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol
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Overview
Description
5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol is an organic compound with the molecular formula C17H18N2O3 It is characterized by the presence of a nitrophenyl group, a methylideneamino linkage, and a propan-2-ylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol typically involves the condensation reaction between 4-nitrobenzaldehyde and 5-methyl-2-propan-2-ylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole: Similar in structure but contains a thiazole ring instead of a phenol moiety.
5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol: Similar but with a different position of the nitro group on the phenyl ring.
Uniqueness
5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
6325-52-6 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
5-methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)15-9-16(12(3)8-17(15)20)18-10-13-4-6-14(7-5-13)19(21)22/h4-11,20H,1-3H3 |
InChI Key |
RRRIUZTYKDNUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=CC2=CC=C(C=C2)[N+](=O)[O-])C(C)C)O |
Origin of Product |
United States |
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